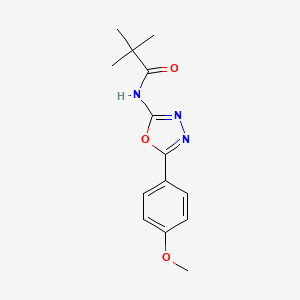![molecular formula C14H12BrN7O3S2 B2457248 3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1115905-91-3](/img/structure/B2457248.png)
3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Pyrazolopyrimidines : Research has demonstrated the synthesis of related pyrazolopyrimidine compounds, emphasizing methodologies for creating novel heterocyclic compounds with potential biological activities. For example, pyrazolo[1,5-a]pyrimidines were synthesized through reactions involving amino-substituted phenyl compounds and evaluated for their cytotoxic activities against various human cancer cell lines (Hassan et al., 2015).
Biological Activities
- Cytotoxicity Studies : Compounds structurally similar to the query compound have been synthesized and tested for their cytotoxic effects on cancer cell lines, indicating the potential for antitumor activities. These studies explore the structure-activity relationships, providing insights into how molecular modifications can influence biological efficacy (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Derivative Synthesis
- Derivative Synthesis : Research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their reactivity with various amines to produce Schiff bases further exemplifies the compound's versatility in creating chemically diverse derivatives. This demonstrates the compound's utility as a precursor for a wide range of chemical reactions, potentially leading to compounds with varied biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Supramolecular Aggregation and Conformational Features
- Conformational and Aggregation Insights : Structural modifications of related thiazolopyrimidines have shown significant effects on supramolecular aggregation and conformational features. This research underscores the importance of structural elements in dictating the physical and possibly biological properties of such compounds, suggesting similar considerations might apply to the query compound (Nagarajaiah & Begum, 2014).
Future Directions
Properties
IUPAC Name |
2-[4-amino-5-(4-bromophenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN7O3S2/c15-8-1-3-9(4-2-8)27(24,25)10-5-17-14(21-12(10)16)26-6-11(23)20-13-18-7-19-22-13/h1-5,7H,6H2,(H2,16,17,21)(H2,18,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOALHUVQVOHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=NC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
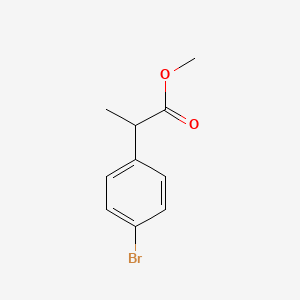
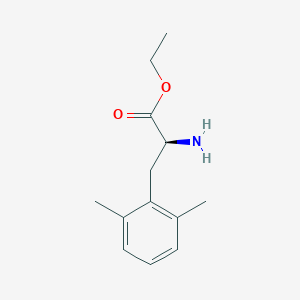
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)
![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)

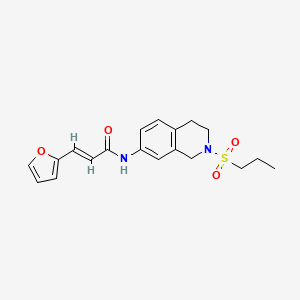
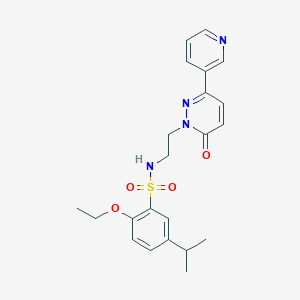
![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)


![[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine](/img/structure/B2457184.png)
